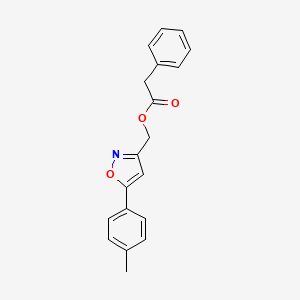
(5-(p-Tolyl)isoxazol-3-yl)methyl 2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(p-Tolyl)isoxazol-3-yl)methyl 2-phenylacetate, also known as PTI or PTI-722, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Isoxazole derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. Compounds featuring isoxazole rings demonstrated significant antimicrobial activity, along with potent anti-inflammatory and analgesic effects, comparable to standard drugs (Rajanarendar et al., 2012).
Catalysis in Aqueous Media
Substituted isoxazolyl compounds have been synthesized and used as ligands in palladium(II) complexes. These complexes have shown high turnover numbers in catalyzing C-C cross-coupling reactions under green chemistry conditions, indicating their utility in environmental-friendly catalytic processes (Bumagin et al., 2018).
Synthesis of Functional Isoxazole Derivatives
Research has focused on synthesizing functional isoxazole derivatives from (5-arylisoxazol-3-yl)chloromethanes for potential use in various organic and medicinal chemistry applications. These derivatives have been obtained by reacting chloromethyl isoxazoles with different phenols, thiols, and amines, showcasing the versatility of isoxazole compounds in synthetic chemistry (Potkin et al., 2015).
Antitumor Activity
Isoxazolyl- and isothiazolylcarbamides have been synthesized and tested for their antitumor activity. These compounds, along with their precursors, exhibited high antitumor activity and were found to enhance the effect of cytostatic drugs used in medical practice, indicating their potential in cancer treatment (Potkin et al., 2014).
Azo Dye Synthesis and Antimicrobial Activity
Isoxazole derivatives have been involved in the synthesis of azo dyes through green chemistry approaches. These dyes exhibited antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans, suggesting their applications in developing new antimicrobial agents (Banpurkar et al., 2018).
properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-7-9-16(10-8-14)18-12-17(20-23-18)13-22-19(21)11-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDJCYVUQZAGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-5-fluoro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2752300.png)
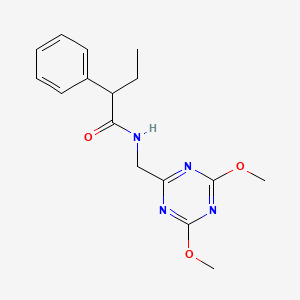
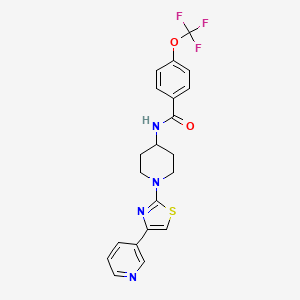
![tert-butyl (2S)-4-[2-(methylsulfanyl)pyridine-4-carbonyl]-2-(propan-2-yl)piperazine-1-carboxylate](/img/structure/B2752304.png)
![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)
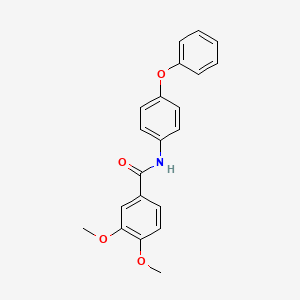
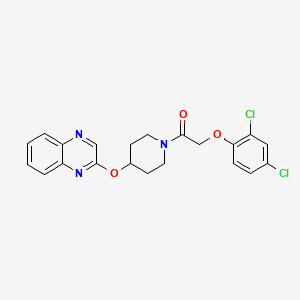
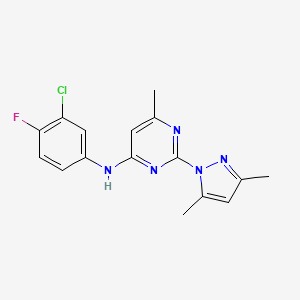
![3-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2752313.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)
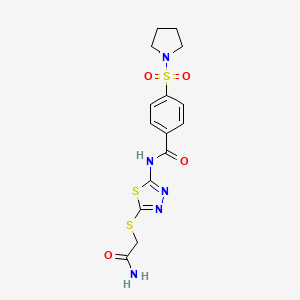
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)